molecular formula C11H15NO B1270357 4-(p-Tolyl)morpholine CAS No. 3077-16-5

4-(p-Tolyl)morpholine

Cat. No. B1270357
CAS RN: 3077-16-5
M. Wt: 177.24 g/mol
InChI Key: OLAFVASCPJETBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(p-Tolyl)morpholine and its derivatives generally involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates in medicinal chemistry, are synthesized through a series of steps starting from commercially available precursors, achieving a total yield of 43% (H. Lei et al., 2017). This method showcases the complexity and the strategic approach required in synthesizing morpholine derivatives.

Molecular Structure Analysis

The molecular structure of 4-(p-Tolyl)morpholine derivatives is often confirmed through spectroscopic methods such as NMR and MS, along with single crystal X-ray diffraction studies. For instance, the synthesis of a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, revealed the compound's molecular structure, indicating its potential in nonlinear optical applications (G. Shanmugam et al., 2012).

Chemical Reactions and Properties

4-(p-Tolyl)morpholine undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions, which enable the synthesis of complex molecules. These reactions are pivotal in the synthesis of bioactive compounds, demonstrating the chemical versatility of morpholine derivatives (M. M. Martínez et al., 2012).

Physical Properties Analysis

The physical properties of 4-(p-Tolyl)morpholine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various domains. These properties are often determined through experimental studies, providing insights into the compound's behavior in different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, define the scope of application for 4-(p-Tolyl)morpholine. Research into these properties through spectroscopic and computational methods helps in understanding the compound's potential in synthesis and application in various fields.

Scientific Research Applications

1. Kinase Inhibition and Pharmaceutical Applications

  • PI3K-AKT-mTOR Pathway Inhibition : Morpholine derivatives, including 4-(Pyrimidin-4-yl)morpholines, have shown potential as inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer treatment. They are recognized for their ability to form hydrogen bonds and confer selectivity in kinase inhibition (Hobbs et al., 2019).

2. Antimicrobial Activity

  • Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, exhibited antimicrobial properties and showed potential in modulating the activity of standard and multi-resistant strains of various bacteria and fungi (Oliveira et al., 2015).

3. Materials Science

  • Novel NLO Crystal Synthesis : Morpholin-4-ium p-aminobenzoate, a morpholine derivative, has been synthesized and studied for its suitability in non-linear optical (NLO) applications. Its thermal, optical, and SHG studies indicate potential applications in various NLO devices (Shanmugam et al., 2012).

4. Organic Chemistry and Synthesis

  • Morpholine-Stabilized Cationic Aluminum Complexes : Studies have shown the preparation and characterization of morpholine-stabilized cationic aluminum complexes, demonstrating their efficiency in the ring-opening polymerization of ε-caprolactone. This represents an advancement in polymer chemistry and material science (Plommer et al., 2019).

5. Electrodialysis and Industrial Applications

  • Morpholine Production via Electrodialysis : An environmentally friendly approach using bipolar membrane electrodialysis has been developed to produce Morpholine, highlighting a more sustainable and cost-effective method in the chemical industry (Jiang et al., 2013).

6. Pharmacological Interest

  • Pharmacological Properties of Derivatives : Morpholine derivatives exhibit a broad spectrum of pharmacological activities. They have been the focus of recent research due to their presence in various compounds with diverse biological activities (Asif & Imran, 2019).

Safety And Hazards

4-(p-Tolyl)morpholine may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFVASCPJETBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354198
Record name 4-(p-Tolyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyl)morpholine

CAS RN

3077-16-5
Record name 4-(p-Tolyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(p-Tolyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-methylchlorobenzene (71 mg, 0.56 mmol) reacted with morpholine (46 mg, 0.53 mmol) using 1 mol % of catalyst and sodium tert-butoxide (60 mg, 1.03 mmol) at 70° C. for 27 h to give the title compound (92 mg, 98%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.12 (d, 2H, J=8.7 Hz), 6.87 (d, 2H, J=8.7 Hz), 3.89 (t, 4H, J=4.8 Hz), 3.14 (t, 4H, J=4.8 Hz), 2.31 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 149.09, 129.64, 129.51, 115.97, 66.90, 49.86, 20.38. GC/MS(EI): m/z 177 (M+).
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with sodium tert-butoxide (56.9 mg, 0.592 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (3.62 mg, 0.00395 mmol, 0.01 equivalents), phosphine ligand (0.00869 mmol, 0.022 equivalents) and dioxane (0.79 mL). To the slurry was added 4-chlorotoluene (47 μL, 0.395 mmol, 1 equivalents) and morpholine (42 μL, 0.474 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 100° C. After 14 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. To assay the crude reaction, an aliquot (7 μL) was taken and diluted in acetonitrile (1.5 mL), then injected onto an HPLC instrument. For isolation purposes, the reaction solution was worked up by diluting with CH2Cl2 (2 mL) and filtering into a round-bottom flask. The vial was rinsed with CH2Cl2 (5 mL), followed by washing of the filter cake with CH2Cl2 (2 mL). The volatiles were removed on a rotary evaporator and the crude concentrate was purified by silica gel column chromatography (25 g silica gel, 85:15 heptane:ethyl acetate). The purified product was isolated as a beige solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.10 (d, J=8.2 Hz, 1H), 6.88-6.81 (m, 2H), 3.87 (dd, J=5.7, 3.9 Hz, 4H), 3.15-3.09 (m, 4H), 2.29 (s, 3H).
Quantity
56.9 mg
Type
reactant
Reaction Step One
Quantity
0.00869 mmol
Type
reactant
Reaction Step One
Quantity
3.62 mg
Type
catalyst
Reaction Step One
Quantity
0.79 mL
Type
solvent
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step Two
Quantity
42 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
W Li, W Liu, DK Leonard, J Rabeah… - Angewandte …, 2019 - Wiley Online Library
The selective cleavage of thermodynamically stable C(sp 3 )−C(sp 3 ) single bonds is rare compared to their ubiquitous formation. Herein, we describe a general methodology for such …
Number of citations: 32 onlinelibrary.wiley.com
PS Hanley, TP Clark, AL Krasovskiy, MS Ober… - ACS …, 2016 - ACS Publications
Examples of the palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aromatic and alkyl amines are described. Aniline is coupled to a diverse series of aryl …
Number of citations: 85 pubs.acs.org
S Chowdhury, S Pandey - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
Functionalization of Csp 3 −H bond meets various challenges owing to their well‐known inertness. The task becomes even more challenging for carbon‐heteroatom coupling e. g., Csp …
Number of citations: 6 onlinelibrary.wiley.com
N Zarnaghash, F Panahi, A Khalafi-Nezhad - Journal of the Iranian …, 2015 - Springer
The supported palladium on phosphine-functionalized magnetic nanoparticles (Pd-PFMN) was found to be an efficient magnetically separable catalyst for the Buchwald–Hartwig …
Number of citations: 13 link.springer.com
N Br - Revisiting Tröger's base: functionalization and …, 2016 - research-collection.ethz.ch
2.4 Conclusions We have developed an efficient two-‐step synthetic route to novel C2-‐symmetric bis (phosphane) ligands based on a Tröger’s base scaffold. The synthesis is highly …
Number of citations: 2 www.research-collection.ethz.ch
R Wei, S Ju, LL Liu - Angewandte Chemie International Edition, 2022 - Wiley Online Library
We report herein a facile and highly modular access to an intriguing class of free Au‐substituted phosphines (AuPhos), namely (LAu) n PR 3−n (L=singlet carbene ligand; R=H, aryl, …
Number of citations: 6 onlinelibrary.wiley.com
M Kaloğlu, İ Özdemir - Catalysis Letters, 2023 - Springer
Six novel palladium N-heterocyclic carbene complexes bearing different ancillary ligands such as pyridine, 1-methylimidazole, 4,5-dimethylthiazole and 3-bromoquinoline have been …
Number of citations: 0 link.springer.com
T Nishiyama, K Kitano, H Kishi… - Bulletin of the Chemical …, 1993 - journal.csj.jp
Several 6-alkyl- or 6-aryl-2-(iodomethyl)morpholines were prepared in good yields with regio- and cis-selectivity from N-alkenyl-N-(2-hydroxyalkyl)anilines by electrophilic iodinative …
Number of citations: 7 www.journal.csj.jp
F Panahi, F Daneshgar, F Haghighi… - Journal of …, 2017 - Elsevier
An immobilized Pd nanoparticle on silica-starch substrate (PNP-SSS) is introduced as an efficient heterogeneous catalyst in Pd-catalyzed Buchwald–Hartwig C–N cross coupling …
Number of citations: 30 www.sciencedirect.com
B Lue, P Li, C Fu, L Xue, Z Lin… - Advanced synthesis & …, 2011 - Wiley Online Library
A new, readily available monophosphine tetrafluoroborate salt [L2⋅HBF 4 ] was developed for the palladium‐catalyzed amination reaction of aryl chlorides in moderate to high yields …
Number of citations: 49 onlinelibrary.wiley.com

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